molecular formula C11H22N2O2 B6340230 Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate CAS No. 1221342-49-9

Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate

Cat. No.: B6340230
CAS No.: 1221342-49-9
M. Wt: 214.30 g/mol
InChI Key: NBHLIWJPVRUEJC-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate is a methyl ester derivative featuring a butanoate backbone substituted with a pyrrolidine-containing ethylamino group. Its molecular structure combines a polar ester group with a tertiary amine (pyrrolidine), which may enhance solubility in both aqueous and lipid environments, a critical factor in pharmacokinetics .

Properties

IUPAC Name

methyl 3-(2-pyrrolidin-1-ylethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(9-11(14)15-2)12-5-8-13-6-3-4-7-13/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHLIWJPVRUEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate typically involves the reaction of butanoic acid derivatives with pyrrolidine and other reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)
  • Structure: A quinoline carboxamide with a pyrrolidinylethylamino side chain and a morpholinomethyl substituent. Molecular formula: C₂₁H₂₈N₄O₃ (MW: 384.47 g/mol) .
  • This may enhance binding to biological targets like kinases or receptors .
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate
  • Structure: Contains a cyano-vinylpyridine group and a dioxopyrimidine moiety. Synthesized via condensation of methyl amino esters with aromatic amines .
  • Key Differences : The presence of pyridine and pyrimidine rings introduces aromaticity and hydrogen-bonding capabilities, which are absent in the target compound. These features could influence electronic properties and target selectivity .
Methyl 3-arylamino-2-benzoylaminobut-2-enoate
  • Structure: Features a benzoylamino group and an aryl substituent on a butenoate backbone. Synthesized via PPA (polyphosphoric acid)-catalyzed cyclization .
  • Key Differences: The α,β-unsaturated ester and benzoyl group may confer rigidity and reactivity distinct from the saturated butanoate chain in the target compound .

Physicochemical Properties

  • Solubility : The pyrrolidine moiety in the target compound likely improves solubility in organic solvents compared to amide-containing analogs like SzR-109, which may exhibit higher polarity due to the carboxamide group .

Biological Activity

Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate (CAS Number: 1221342-49-9) is a chemical compound with the molecular formula C11_{11}H22_{22}N2_2O2_2 and a molecular weight of approximately 214.3 g/mol. Its unique structure, characterized by a pyrrolidine ring, positions it as a compound of interest in various biological and medicinal research applications.

The biological activity of this compound is primarily associated with its interaction with specific enzymes and receptors. The compound's pyrrolidine moiety facilitates binding to biological targets, influencing their activity and leading to various physiological effects. Research indicates that it may modulate signal transduction pathways, which are critical for cellular communication and function.

Potential Therapeutic Applications

Research has suggested several potential therapeutic applications for this compound, including:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated.
  • Receptor Binding : The compound's ability to bind to specific receptors may position it as a candidate for drug development targeting neurological or metabolic disorders.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds such as:

Compound NameStructureNotable Activity
Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoateSimilar structure but shorter carbon chainModerate enzyme inhibition
Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}pentanoateSimilar structure but longer carbon chainEnhanced receptor affinity
Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}hexanoateEven longer carbon chainVariable biological activity

This table highlights the structural variations and their implications on biological activity, suggesting that modifications in the carbon chain length can influence the pharmacological properties of the compounds.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various strains of bacteria. For instance, it was found to have significant inhibitory effects on Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µM.
    • Minimum Inhibitory Concentrations (MIC) :
      • Staphylococcus aureus: MIC = 25 µM
      • Escherichia coli: MIC = 30 µM
      • Pseudomonas aeruginosa: MIC = 40 µM
  • Cytotoxicity Assays : Cytotoxicity testing using human cell lines indicated that this compound has a favorable safety profile, with IC50_{50} values above therapeutic concentrations, suggesting low toxicity at effective doses.
  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems revealed potential modulatory effects on dopamine and serotonin receptors, indicating possible applications in treating mood disorders or neurodegenerative diseases.

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeObserved EffectConcentration Range
AntimicrobialInhibition of bacterial growth10 - 50 µM
CytotoxicityLow toxicity in human cell linesIC50_{50} > therapeutic doses
NeuropharmacologicalModulation of neurotransmitter systemsSpecific receptor interactions

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